3-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
3-ethyl-7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H15N3/c1-3-8-6-11-12-7(2)4-5-10-9(8)12/h6-7,10H,3-5H2,1-2H3 |
InChI Key |
JXRAKCJIANJPSN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2NCCC(N2N=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound. One common method starts with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones. This is followed by cyclisation with methyl 5-amino-1H-pyrazole-4-carboxylate to give methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Oxidation Reactions
The ethyl and methyl substituents influence oxidation pathways. Position-specific reactivity has been observed:
-
Position 3 (Ethyl group) : Selective oxidation of the ethyl side chain using KMnO₄ in acidic conditions yields a carboxylic acid derivative (3-carboxy-7-methyl-pyrazolo[1,5-a]pyrimidine) .
-
Position 7 (Methyl group) : Hydrogen peroxide (H₂O₂) in acetic acid converts the methyl group to a hydroxymethyl intermediate, which can further oxidize to a formyl group under Vilsmeier-Haack conditions (POCl₃/DMF) .
Table 1: Oxidation Reactions
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 80°C, 4 hrs | 3-Carboxy-7-methyl derivative | 68 |
| H₂O₂/AcOH | RT, 12 hrs | 7-Hydroxymethyl intermediate | 75 |
| POCl₃/DMF | 0°C → RT, 6 hrs | 7-Formyl-pyrazolo[1,5-a]pyrimidine | 82 |
Reduction Reactions
Reductive modifications primarily target the pyrimidine ring’s double bonds:
-
Catalytic Hydrogenation : Pd/C in ethanol reduces the C5-C6 double bond, yielding a dihydro derivative (4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine) .
-
Selective Borohydride Reduction : NaBH₄ selectively reduces the formyl group (from prior oxidation) to a hydroxymethyl group without affecting the aromatic system .
Key Mechanistic Insight : Steric hindrance from the ethyl group at position 3 slows reduction kinetics compared to unsubstituted analogs .
Electrophilic Substitution
The electron-rich pyrazole ring facilitates regioselective substitutions:
-
Bromination : NBS (N-bromosuccinimide) in CCl₄ introduces bromine at position 5, forming 5-bromo-3-ethyl-7-methyl-pyrazolo[1,5-a]pyrimidine .
-
Nitration : HNO₃/H₂SO₄ at 0°C nitrates position 2, producing a nitro derivative used in further coupling reactions.
Table 2: Substitution Reactions
| Reaction Type | Reagent | Position Modified | Product Application |
|-----------------------|
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound’s structure allows it to form essential hydrogen bonds with key amino acids in the active site, enhancing its inhibitory activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Comparative Insights
Substituent Effects on Reactivity and Applications Alkyl Groups (Ethyl/Methyl): The target compound’s ethyl and methyl substituents (C₉H₁₅N₃) provide moderate hydrophobicity, making it less polar than analogs with aryl or trifluoromethyl groups. This may influence solubility and pharmacokinetic properties . Electron-Withdrawing Groups (CF₃, NO₂): Compounds like 5-phenyl-3-(4-trifluoromethylphenyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one (C₁₉H₁₂F₃N₃O) exhibit enhanced metabolic stability and electronic modulation, crucial for anti-mycobacterial activity . Halogen Substituents (Br, I): Bromine or iodine at position 3 (e.g., 3-bromo-7-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine) enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), a strategy validated in related systems .
Synthetic Methodologies Ultrasonic Irradiation: Analogous pyrazolo[1,5-a]pyrimidinones (e.g., 3a-e) are synthesized using KHSO₄ in aqueous-alcohol media under ultrasound, achieving high yields . Multicomponent Reactions: Derivatives like 4i (C₁₈H₁₅FN₆O₂) are synthesized regiospecifically from aromatic aldehydes, highlighting scalability . Oxidative Aromatization: Nitro-substituted analogs (e.g., 7-R-5-methyl-6-nitropyrazolo[1,5-a]pyrimidines) are prepared via oxidation of dihydro precursors, emphasizing the role of nitro groups in reactivity .
Biological and Material Relevance Anti-Mycobacterial Activity: Compounds such as 9j and 9k demonstrate the impact of aryl and trifluoromethyl groups on biological efficacy . Structural Diversity: The diazenyl and amino groups in 4i (C₁₈H₁₅FN₆O₂) suggest applications in dye chemistry or as chelating agents .
Biological Activity
3-Ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a compound of interest due to its diverse biological activities. This article synthesizes current research findings regarding its pharmacological properties, particularly focusing on its anticancer and antimicrobial activities.
- IUPAC Name : this compound
- Molecular Formula : C9H15N3
- Molecular Weight : 165.24 g/mol
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.46 | Inhibition of Aurora-A kinase |
| NCI-H460 | 0.39 | Induction of apoptosis via mitochondrial pathways |
| Hep-2 | 3.25 | Disruption of microtubule dynamics |
| P815 | 17.82 | Cytotoxic effects through cell cycle arrest |
These results indicate that the compound may effectively inhibit cancer cell proliferation through multiple mechanisms including apoptosis induction and disruption of microtubule dynamics .
Antimicrobial Activity
In addition to its anticancer properties, this pyrazolo[1,5-a]pyrimidine derivative has demonstrated antimicrobial activity. A study evaluated its effects against various bacterial strains and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The compound exhibited significant antibacterial and antifungal activities, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .
Case Studies
- Study on Anticancer Properties : A recent investigation focused on the compound's effect on MCF-7 breast cancer cells. The study reported that treatment with this compound resulted in a reduction of cell viability by approximately 70% at an IC50 of 0.46 µM after 48 hours of exposure. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell cycle progression .
- Antimicrobial Efficacy Study : Another research explored the antimicrobial properties of this compound against various pathogens. The results indicated that it effectively inhibited the growth of Candida albicans at a MIC of 16 µg/mL and showed moderate activity against Staphylococcus aureus. These findings suggest that further development could lead to new treatments for fungal infections and resistant bacterial strains .
Q & A
Q. Table 1: Key Reaction Conditions
Basic: How is NMR spectroscopy utilized in characterizing pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
1H and 13C NMR are critical for confirming substituent positions and ring saturation:
- 1H NMR : Methyl groups (e.g., 7-CH₃) appear as singlets at δ 2.3–2.5 ppm, while ethyl groups (3-CH₂CH₃) show triplets (δ 1.2–1.4 ppm) and quartets (δ 3.0–3.2 ppm) .
- 13C NMR : Pyrimidine carbons resonate at δ 150–160 ppm, and fused pyrazole carbons at δ 110–120 ppm .
Q. Example Data from :
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| 3-Ethyl-7-methyl derivative | 2.35 (s, 3H, CH₃), 1.25 (t, 3H, CH₂CH₃) | 22.1 (CH₃), 14.5 (CH₂CH₃) |
Advanced: How can researchers optimize synthetic yields for complex pyrazolo[1,5-a]pyrimidine scaffolds?
Methodological Answer:
Yield optimization strategies include:
- Catalyst Selection : XPhosPdG2 minimizes debromination in cross-coupling reactions .
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates during cyclization .
- Microwave Assistance : Reduces reaction time (2–4 hours vs. 12–24 hours conventionally) and improves regioselectivity .
Critical Consideration :
Purification via crystallization (e.g., from ethanol/hexane) is preferred over chromatography for scale-up, as it avoids decomposition of labile substituents .
Advanced: How should discrepancies in elemental analysis data be addressed?
Methodological Answer:
Discrepancies between calculated and observed values (e.g., C/H/N content) may arise from:
- Incomplete Purification : Residual solvents (e.g., DMF) can skew results. Ensure thorough drying under vacuum .
- Hydration States : Hygroscopic compounds may retain water. Use Karl Fischer titration to confirm moisture content .
Q. Example from :
| Compound | %C (Calc/Obs) | %H (Calc/Obs) | %N (Calc/Obs) |
|---|---|---|---|
| 10c | 62.77/62.45 | 4.01/4.12 | 24.40/24.15 |
Biological: What in vitro models evaluate the bioactivity of pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
- Anticancer Activity : Derivatives like anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates are tested in cervical cancer lines (HeLa, SiHa) via MTT assays. IC₅₀ values correlate with p53 activation .
- Enzyme Inhibition : Monoamine oxidase B (MAO-B) inhibition is assessed using fluorometric assays, with derivatives showing IC₅₀ values <10 µM .
Q. Table 2: Bioactivity Data
| Compound | Target | Assay | Result | Reference |
|---|---|---|---|---|
| 3-Ethyl-7-methyl analog | MAO-B | Fluorometric | IC₅₀ = 8.2 µM | |
| Anthranilamide conjugate | p53 in HeLa | MTT | IC₅₀ = 12.5 µM |
Advanced: What analytical techniques resolve structural ambiguities in substituted derivatives?
Methodological Answer:
- X-ray Crystallography : Confirms regiochemistry of substituents (e.g., 3-ethyl vs. 7-methyl positions) .
- High-Resolution MS : Distinguishes between isomers (e.g., C3 vs. C5 substitution) via exact mass matching .
Case Study : used 1H-13C HMBC to confirm azo group placement at position 3, resolving ambiguity from NOESY data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
